2-Oxa-7-azaspiro[3.5]nonane
Overview
Description
2-Oxa-7-azaspiro[3.5]nonane is a spirocyclic compound, part of a class of chemicals that have generated interest in various fields of chemistry and pharmacology due to their unique structural characteristics and potential applications.
Synthesis Analysis
The synthesis of 2-Oxa-7-azaspiro[3.5]nonane and its derivatives has been explored through various methods. For instance, Huynh et al. (2017) describe a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, maintaining the integrity of the pyrrolidinedione ring which becomes a part of the spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017). Li et al. (2013) developed novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes, designed for drug discovery applications (Li, Rogers-Evans, & Carreira, 2013).
Molecular Structure Analysis
The molecular structure of 2-Oxa-7-azaspiro[3.5]nonane derivatives is characterized by the spirocyclic framework, which is a key feature in its synthesis and properties. Gurry et al. (2015) synthesized spirocyclic oxetanes including 2-oxa-6-azaspiro[3.3]heptane and expanded this to create ring-fused benzimidazole, revealing the versatility of the spirocyclic structure (Gurry, McArdle, & Aldabbagh, 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Oxa-7-azaspiro[3.5]nonane derivatives are influenced by the spirocyclic structure. For example, Sukhorukov et al. (2008) reported that [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates transform into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation, indicating a complex reaction pathway involving N-O bond cleavage (Sukhorukov et al., 2008).
Scientific Research Applications
Synthesis Techniques and Scaffold Utility :
- Huynh, Nguyen, and Nishino (2017) developed a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, emphasizing the simplicity and efficiency of this method for producing the spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017).
Biological Activity and Potential Drug Discovery Applications :
- Meyers et al. (2011) identified spirocyclic cores, including 7-azaspiro[3.5]nonane, as potent inhibitors of fatty acid amide hydrolase (FAAH), highlighting their potential as leads for medicinal chemistry optimization (Meyers et al., 2011).
- Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery, demonstrating the versatility of these spirocycles in pharmaceutical research (Li, Rogers-Evans, & Carreira, 2013).
Chemical Synthesis and Modification :
- Gurry, McArdle, and Aldabbagh (2015) described a synthesis of 2-oxa-7-azaspiro[3.5]nonane through the conversion of spirocyclic oxetanes, contributing to the methods of synthesizing spirocyclic compounds (Gurry, McArdle, & Aldabbagh, 2015).
Structural and Mechanistic Insights :
- Sukhorukov et al. (2008) explored the transformation of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, providing a deeper understanding of the mechanistic aspects of these compounds (Sukhorukov et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECARUFTCUAFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620728 | |
Record name | 2-Oxa-7-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-7-azaspiro[3.5]nonane | |
CAS RN |
241820-91-7 | |
Record name | 2-Oxa-7-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-OXA-7-AZASPIRO[3.5]NONANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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